molecular formula CHB3Li2O7 B8058139 dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate

Cat. No.: B8058139
M. Wt: 171.4 g/mol
InChI Key: AQFDNIRLARNHAK-UHFFFAOYSA-N
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Description

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is a complex chemical compound that falls under the category of lithium borates. This compound is known for its unique structure, which includes lithium, boron, oxygen, and formyloxy groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate typically involves the reaction of lithium hydroxide with boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization and subsequent drying processes . The reaction can be represented as follows:

2LiOH+2H3BO3Li2B4O7+6H2O2 \text{LiOH} + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Li}_2\text{B}_4\text{O}_7 + 6 \text{H}_2\text{O} 2LiOH+2H3​BO3​→Li2​B4​O7​+6H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where lithium hydroxide and boric acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state borates.

    Reduction: It can be reduced to form lower oxidation state borates.

    Substitution: The formyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include various borate compounds with different oxidation states and functional groups, depending on the reagents and conditions used .

Scientific Research Applications

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate has several scientific research applications:

Mechanism of Action

The mechanism by which dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the stabilization of certain molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Lithium tetraborate: Similar in structure but lacks the formyloxy group.

    Sodium borate: Contains sodium instead of lithium and has different chemical properties.

    Potassium borate: Contains potassium and is used in different applications.

Uniqueness

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other borates may not be effective .

Properties

IUPAC Name

dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHB3O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/h1H;;/q-2;2*+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFDNIRLARNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].B(=O)OB([O-])OB([O-])OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHB3Li2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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